molecular formula C10H14FNO B1532923 (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol CAS No. 1379375-33-3

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Cat. No.: B1532923
CAS No.: 1379375-33-3
M. Wt: 183.22 g/mol
InChI Key: JTRWMUBSJYTETD-UHFFFAOYSA-N
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Description

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is an organic compound that features a dimethylamino group, a fluorine atom, and a methanol group attached to a phenyl ring

Scientific Research Applications

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol typically involves the reaction of 3-(chloromethyl)-5-fluorophenylmethanol with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or the dimethylamino group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 3-((Dimethylamino)methyl)-5-fluorobenzaldehyde.

    Reduction: Formation of 3-((Dimethylamino)methyl)phenylmethanol.

    Substitution: Formation of 3-((Dimethylamino)methyl)-5-iodophenylmethanol.

Comparison with Similar Compounds

Similar Compounds

  • (3-((Dimethylamino)methyl)phenyl)methanol
  • (3-((Dimethylamino)methyl)-4-fluorophenyl)methanol
  • (3-((Dimethylamino)methyl)-5-chlorophenyl)methanol

Uniqueness

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-5-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRWMUBSJYTETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate (0.14 g, 0.66 mmol, Example 33, Step 3) in Ether (4 mL) at 0° C. in an ice bath was added dropwise 1.0M lithium tetrahydroaluminate in THF (1.32 mL, 1.32 mmol). The reaction was allowed to warm to room temperature and stirred for 1.5 hours. The reaction mixture was re-cooled in an ice bath and methanol, followed by 1N NaOH, were added to quench the reaction. The product was extracted from the reaction mixture with three portions of ethyl acetate. The combined extracts were dried over sodium sulfate, decanted and concentrated, to afford product which was used without further purification (0.100 g, 82%). 1H NMR (300 MHz, CD3OD): δ 7.13-6.94 (m, 3H), 4.59 (s, 2H), 3.47 (s, 2H), 2.24 (s, 6H); 19F NMR (282 MHz, CD3OD): δ−116.41 (t, 1F); LCMS (M+H)+: 184.0.
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0.14 g
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1.32 mL
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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